2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID
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Overview
Description
2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID is an organic compound that features a biphenyl structure with an amido group at the 4-position and two methoxy groups at the 4 and 5 positions of the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki–Miyaura cross-coupling reactions.
Introduction of the Amido Group: The amido group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHOXYBENZOIC ACID: Similar structure but with only one methoxy group.
2-{[1,1’-BIPHENYL]-4-AMIDO}-BENZOIC ACID: Lacks the methoxy groups.
2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIHYDROXYBENZOIC ACID: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHOXYBENZOIC ACID is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to molecular targets.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(4-phenylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-12-17(22(25)26)18(13-20(19)28-2)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMNLHIUSLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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